ORIC-101
Overview
Description
ORIC-101 is a potent and selective, orally bioavailable, small molecule antagonist of the glucocorticoid receptor (GR) . It has been linked to resistance to multiple classes of cancer therapeutics across a variety of solid tumors .
Synthesis Analysis
The synthesis of ORIC-101 involved structure-based modification of mifepristone . This led to the discovery of ORIC-101, a highly potent steroidal GR antagonist with reduced androgen receptor (AR) agonistic activity .
Chemical Reactions Analysis
ORIC-101 is a glucocorticoid receptor antagonist, which means it binds to the glucocorticoid receptor and prevents its activation . This inhibition of GR transcriptional activity blocks the pro-survival signals mediated by the activated nuclear hormone receptor .
Scientific Research Applications
Glucocorticoid Receptor Antagonism in Cancer Treatment : ORIC-101 is identified as a potent glucocorticoid receptor (GR) antagonist. It shows potential in enhancing the effectiveness of chemotherapy in solid tumors by inhibiting GR-mediated proliferative and anti-apoptotic gene expression pathways, potentially slowing tumor cell growth and disease progression in certain cancers (Definitions, 2020).
Combination Therapy with Nab-Paclitaxel : A study demonstrated the use of ORIC-101 in combination with nab-paclitaxel in patients with advanced solid tumors. This combination was found to have an acceptable tolerability profile, with preliminary antitumor activity observed in taxane-refractory patients with breast, endometrial, and pancreatic cancers (Abdul-Karim et al., 2021).
Biomarker Support for Dose Selection : Another study supporting the selection of the Recommended Phase 2 Dose (RP2D) for ORIC-101 in combination with nab-paclitaxel demonstrated on-target tumor cell eradication and pharmacodynamic modulation. This supports the ongoing dose expansion portion of the study (Daemen et al., 2021).
Overcoming Chemoresistance in Pancreatic Cancer : Research showed that ORIC-101 can overcome glucocorticoid receptor-mediated chemoresistance in pancreatic cancer models, suggesting its potential in enhancing the response to chemotherapy in GR-positive pancreatic cancer xenograft models (Sun et al., 2020).
Discovery and Characterization of ORIC-101 : The discovery of ORIC-101, a steroidal GR antagonist, was a significant advancement. It exhibits reduced androgen receptor agonistic activity and improved CYP2C8 and CYP2C9 inhibition profile, making it suitable for co-dosing with chemotherapeutic agents metabolized by CYP2C8, such as paclitaxel (Rew et al., 2018).
properties
IUPAC Name |
(8S,9R,10S,11R,13R,14R,17R)-17-(3,3-dimethylbut-1-ynyl)-17-hydroxy-13-methyl-11-[4-[methyl(propan-2-yl)amino]phenyl]-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H47NO2/c1-22(2)35(7)25-11-8-23(9-12-25)29-21-33(6)30(16-17-34(33,37)19-18-32(3,4)5)28-14-10-24-20-26(36)13-15-27(24)31(28)29/h8-9,11-12,20,22,27-31,37H,10,13-17,21H2,1-7H3/t27-,28-,29+,30-,31+,33-,34+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VNLTWJIWEYPBIF-SXJSTINISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C)C1=CC=C(C=C1)C2CC3(C(CCC3(C#CC(C)(C)C)O)C4C2C5CCC(=O)C=C5CC4)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)N(C)C1=CC=C(C=C1)[C@@H]2C[C@@]3([C@H](CC[C@@]3(C#CC(C)(C)C)O)[C@@H]4[C@@H]2[C@@H]5CCC(=O)C=C5CC4)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H47NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
501.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(8S,9R,10S,11R,13R,14R,17R)-17-(3,3-dimethylbut-1-ynyl)-17-hydroxy-13-methyl-11-[4-[methyl(propan-2-yl)amino]phenyl]-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one |
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.